Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179359-63-7
VCID: VC3365054
InChI: InChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H
SMILES: CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

CAS No.: 1179359-63-7

Cat. No.: VC3365054

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride - 1179359-63-7

Specification

CAS No. 1179359-63-7
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name benzyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H
Standard InChI Key JQJLRJSQTOUENJ-UHFFFAOYSA-N
SMILES CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl
Canonical SMILES CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179359-63-7) is formally identified as "1-Piperidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester, hydrochloride (1:1)" according to systematic chemical nomenclature. This compound belongs to the broader class of substituted piperidines, which feature prominently in medicinal chemistry due to their diverse pharmacological properties .

Molecular Structure

The compound consists of a piperidine ring with a methylamino substituent at the 3-position and a benzyl carboxylate group attached to the nitrogen at position 1, forming a carbamate functional group. The molecule exists as a hydrochloride salt, which enhances its stability and solubility properties compared to the free base form .

Chemical Identifiers

The compound can be uniquely identified through several standardized chemical identifiers:

  • Molecular Formula: C₁₄H₂₁ClN₂O₂

  • CAS Registry Number: 1179359-63-7

  • InChI: InChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H

Physicochemical Properties

Physical Characteristics

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride typically appears as a white to off-white crystalline solid. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, while maintaining solubility in various organic solvents. This dual solubility profile makes it amenable to various formulation strategies in pharmaceutical applications .

Molecular Properties

PropertyValueSource
Molecular Weight284.78 g/molCalculated
FormulaC₁₄H₂₁ClN₂O₂
Physical StateWhite to off-white crystalline solid
SolubilitySoluble in water and various organic solvents

Structural Features

The molecule contains several key functional groups that contribute to its chemical behavior and potential biological activity:

  • A piperidine heterocyclic ring system

  • A methylamino (-NHCH3) group at the 3-position

  • A benzyl carboxylate moiety forming a carbamate linkage

  • A hydrochloride salt formation that modifies physicochemical properties

Synthesis and Preparation

Related Synthetic Methodologies

Based on synthesis procedures for related compounds, potential methodologies may include:

  • Cross-coupling reactions catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0)

  • Hydroboration procedures with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN)

  • Reductive amination for introducing the methylamino group

  • Boc-protection/deprotection strategies during intermediate steps

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride:

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

This related compound (CAS: 1217782-86-9) differs in having an aminomethyl group (-CH₂NH₂) at the 3-position rather than a methylamino group (-NHCH₃). The stereochemistry is also specifically defined as the R-configuration .

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

This derivative (CAS: 1179362-03-8) features a benzylamino group instead of a methylamino group, which would alter its lipophilicity, steric profile, and potentially its binding characteristics with biological targets .

Structure-Activity Considerations

Research on related benzylpiperidine derivatives has demonstrated that:

  • Minor structural modifications can significantly impact biological activity

  • Substitution patterns on aromatic rings influence potency and selectivity

  • The nature of the linker between structural components affects molecular recognition

  • Stereochemistry plays a crucial role in determining biological activity

Current Research and Future Directions

Medicinal Chemistry Applications

Benzylpiperidine derivatives are currently being investigated for various medicinal applications:

  • As potential therapeutics for neurological disorders

  • In the development of pain management strategies

  • As part of structure-activity relationship studies for enzyme inhibition

  • For potential applications in central nervous system disorders

Future Research Opportunities

Future investigations involving Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride might focus on:

  • Evaluation of specific enzyme inhibition properties

  • Assessment of receptor binding profiles

  • Structure optimization for enhanced potency and selectivity

  • Development of more efficient synthetic routes

  • Exploration of alternative salt forms for improved physicochemical properties

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